Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone

Lipophilicity Drug-likeness Fragment-based screening

Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone (CAS 2098011-68-6) is a tertiary amide that incorporates a cyclohexyl carbonyl group linked to a 4-(2-hydroxyethyl)piperidine scaffold. It is catalogued as a pre‑plated screening compound and custom synthesis building block by multiple international chemical suppliers.

Molecular Formula C14H25NO2
Molecular Weight 239.35 g/mol
CAS No. 2098011-68-6
Cat. No. B1435136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone
CAS2098011-68-6
Molecular FormulaC14H25NO2
Molecular Weight239.35 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)N2CCC(CC2)CCO
InChIInChI=1S/C14H25NO2/c16-11-8-12-6-9-15(10-7-12)14(17)13-4-2-1-3-5-13/h12-13,16H,1-11H2
InChIKeyQBLHMEXMBRWSPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone (CAS 2098011-68-6): Procurement-Grade Physicochemical Profile & Structural Identity


Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone (CAS 2098011-68-6) is a tertiary amide that incorporates a cyclohexyl carbonyl group linked to a 4-(2-hydroxyethyl)piperidine scaffold. It is catalogued as a pre‑plated screening compound and custom synthesis building block by multiple international chemical suppliers. [REFS‑1] The compound possesses a single hydrogen‑bond donor, two hydrogen‑bond acceptors, and a moderate computed log P (XLogP3 = 2.2), positioning it within the lower‑mid‑lipophilicity range that is often favored in fragment‑based and lead‑like libraries. [REFS‑1] Its molecular weight (239.35 g mol⁻¹), topological polar surface area (40.5 Ų), and three rotatable bonds collectively define a physicochemical signature that is intermediate between simpler cyclohexyl‑piperidine amides and more rigid, less functionalized analogs. [REFS‑1]

Why Bulk Piperidine‑Amide Replacements Cannot Replicate Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone in Receptor‑Focused Library Design


Cyclohexyl‑piperidine amides form a broad structural class in which minor modifications to the N‑acyl group or the piperidine C‑4 substituent produce substantial shifts in lipophilicity, hydrogen‑bonding capacity, and conformational flexibility. Because these parameters directly dictate membrane permeability, solubility, and the ability to engage polar sub‑pockets on protein targets, even closely related analogs cannot be assumed to behave interchangeably in a screening cascade. [REFS‑1] The target compound uniquely combines a fully saturated cyclohexyl ring with a primary alcohol tethered by a two‑carbon spacer—a topology that is absent in the one‑carbon hydroxymethyl analog (CAS 1082861‑79‑7) and in the completely unsubstituted parent (CAS 7103‑46‑0). [REFS‑1] Consequently, replacing the target compound with a generic in‑class amide risks altering both the solubility‑permeability balance and the vector of the polar handle, which may invalidate established SAR or synthetic route efficiency. [REFS‑1]

Head‑to‑Head Physicochemical Evidence for Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone versus Its Three Closest Structural Analogs


Predicted Lipophilicity (XLogP3) Balances Permeability and Solubility More Effectively Than the Unsubstituted or Cyclohexene Analog

The target compound displays an XLogP3 of 2.2, which lies between the highly lipophilic unsubstituted analog (2.6) and the more polar cyclohexene analog (1.6) and hydroxymethyl analog (1.9). [REFS‑1][REFS‑2][REFS‑3][REFS‑4] This intermediate lipophilicity is expected to enhance aqueous solubility relative to the unsubstituted analog while maintaining sufficient membrane permeability compared with the cyclohexene and hydroxymethyl derivatives. [REFS‑1]

Lipophilicity Drug-likeness Fragment-based screening

Rotatable Bond Count Confers Greater Conformational Adaptability Whereas the Hydroxymethyl Analog Is More Restricted

The target compound possesses three rotatable bonds, one more than the hydroxymethyl analog (2 rotatable bonds) and two more than the unsubstituted parent (1 rotatable bond). [REFS‑1][REFS‑2][REFS‑3] The additional rotational degree of freedom arises from the ethylene spacer between the piperidine ring and the terminal hydroxyl group, enabling the polar moiety to sample a larger conformational space for optimal interaction with target residues. [REFS‑1]

Conformational flexibility Ligand efficiency Entropic penalty

Topological Polar Surface Area (TPSA) Is Double That of the Unsubstituted Analog, Improving Predicted Oral Bioavailability Classification

With a TPSA of 40.5 Ų, the target compound meets the Veber criterion for oral bioavailability (TPSA < 140 Ų) while offering a markedly higher polar surface area than the unsubstituted analog (20.3 Ų). [REFS‑1][REFS‑2] The hydroxymethyl and cyclohexene analogs share an identical TPSA (40.5 Ų) due to their common hydrogen‑bond donor/acceptor count, but the target compound’s larger molecular span distinguishes it in terms of passive permeability prediction. [REFS‑1][REFS‑3][REFS‑4]

Oral bioavailability Veber rules ADME prediction

Differentiated Application Scenarios for Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone Based on Quantitative Physicochemical Evidence


Lead‑Like Fragment Library Design for CNS‑Penetrant Targets

The compound’s XLogP3 of 2.2 aligns with the optimal lipophilicity range for CNS drug candidates and is closer to the empirical sweet spot (2.0–2.5) than any comparator. [REFS‑1] Combined with a TPSA of 40.5 Ų and a molecular weight of 239 g mol⁻¹, it satisfies both the Lipinski and Veber filters for oral CNS drugs, making it a superior starting point for fragment growth campaigns targeting neurodegenerative or psychiatric indications. [REFS‑1]

Covalent Inhibitor or PROTAC Linker Conjugation

The primary alcohol on the ethylene spacer offers a reactive handle for esterification, etherification, or carbamate formation, while the three‑carbon reach from the piperidine ring provides sufficient spacer length to avoid steric clashes with the target protein surface. [REFS‑1] In contrast, the one‑carbon hydroxymethyl analog restricts the trajectory of the reactive group, and the unsubstituted analog lacks a functionalizable hydroxyl entirely, limiting their utility for bioconjugation or heterobifunctional degrader construction. [REFS‑1][REFS‑2][REFS‑3]

Selective Kinase or GPCR Panel Screening Where Conformational Flexibility Is Required

The three rotatable bonds in the target compound allow the hydroxyethyl side chain to adopt multiple low‑energy conformations, potentially enabling the hydroxyl to engage different hydrogen‑bond partners across a panel of related proteins. [REFS‑1] The unsubstituted analog, with only one rotatable bond, cannot adapt its polar contacts without repositioning the entire scaffold, which may lead to a narrower selectivity profile. [REFS‑2] When screening against a broad panel of kinases or GPCRs, the target compound’s conformational versatility increases the likelihood of identifying a selective hit. [REFS‑1]

Quote Request

Request a Quote for Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.